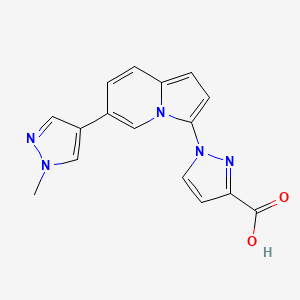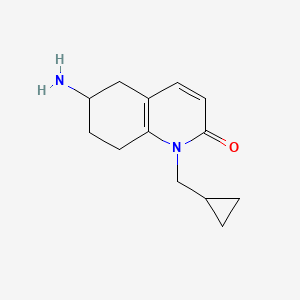![molecular formula C14H18FN3O B8109690 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One](/img/structure/B8109690.png)
9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Métodos De Preparación
The synthesis of 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One involves several steps. One common method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The process typically includes alkylation and heterocyclization reactions to form the spiro structure. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reductions and various halogenating agents for substitutions . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anticancer activity, showing moderate to high inhibition against various human cancer cell lines such as HepG-2, PC-3, and HCT116 . Additionally, its unique spiro structure makes it a valuable scaffold for the development of new pharmaceuticals and biologically active compounds.
Mecanismo De Acción
The mechanism of action of 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Compared to other azaspiro compounds, 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One stands out due to its specific fluorophenyl and methyl substitutions, which may enhance its biological activity and specificity. Similar compounds include 2-azaspiro[4.5]decan-3-one and other derivatives with different substituents on the spiro structure . These compounds share the spiro framework but differ in their functional groups and biological activities.
Propiedades
IUPAC Name |
9-(3-fluorophenyl)-6-methyl-2,6,9-triazaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-17-8-13(19)18(10-14(17)5-6-16-9-14)12-4-2-3-11(15)7-12/h2-4,7,16H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOOWSOLQJOOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(CC12CCNC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B8109618.png)
![3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B8109626.png)
![Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide](/img/structure/B8109628.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide](/img/structure/B8109637.png)
![1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B8109655.png)
![6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8109668.png)
![cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8109670.png)
![11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8109676.png)
![1-allyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8109683.png)

![3-((1H-pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine](/img/structure/B8109701.png)
![3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone](/img/structure/B8109706.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B8109709.png)
